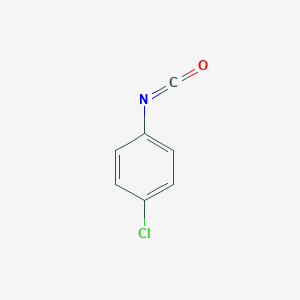
柠檬酸三丁酯
描述
柠檬酸三丁酯是一种源自柠檬酸的有机化合物。它被广泛用作增塑剂,增塑剂是一种添加到材料中以增加其柔韧性、透明度、耐用性和寿命的物质。 柠檬酸三丁酯的化学式为C_18H_32O_7,以其无毒和环保的特性而闻名 .
科学研究应用
作用机制
柠檬酸三丁酯主要通过嵌入聚合物链之间,降低分子间力,增加柔韧性来充当增塑剂。 它还降低界面张力,并在CO2注入过程中稳定原油中重质组分的沉积 .
生化分析
Biochemical Properties
Tributyl citrate is known to interact with various enzymes and proteins. For instance, it has been found to activate the Steroid and Xenobiotic Receptor (SXR), which in turn regulates the expression of Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in xenobiotic and endogenous steroid hormone metabolism .
Cellular Effects
Tributyl citrate has been found to interfere with the growth and maintenance of neurons . It has also been shown to induce adverse effects in different genders of Type 2 Diabetes mice, especially in brain tissue .
Molecular Mechanism
Tributyl citrate’s mechanism of action is thought to involve its interaction with SXR. By activating SXR, tributyl citrate can increase the expression of CYP3A4, thereby influencing the metabolism of various substances . Furthermore, it has been suggested that tributyl citrate may impact the occurrence and development of brain cancer and brain-related inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, tributyl citrate has been shown to have an effect on the phase behavior of crude oil during CO2 injection processes over time . This suggests that tributyl citrate may have temporal effects on certain biochemical reactions.
Dosage Effects in Animal Models
Studies have shown that the effects of tributyl citrate can vary with different dosages in animal models
Metabolic Pathways
Tributyl citrate is involved in various metabolic pathways. For instance, it has been found to activate SXR, which in turn regulates the expression of CYP3A4 . CYP3A4 is involved in the metabolism of various substances, suggesting that tributyl citrate may influence these metabolic pathways.
准备方法
合成路线和反应条件
柠檬酸三丁酯通常通过柠檬酸与正丁醇的酯化反应合成。该反应由酸催化,例如硫酸或对甲苯磺酸。该过程包括将柠檬酸一水合物和正丁醇混合,然后加入催化剂。 反应在氮气下进行以防止氧化 .
工业生产方法
在工业环境中,柠檬酸三丁酯的生产涉及以下几个步骤:
酯化: 柠檬酸和正丁醇与催化剂混合并加热以促进酯化。
脱醇: 酯化产物经过脱醇以去除过量的醇。
中和和洗涤: 产物用碱中和并洗涤以去除杂质。
过滤: 最终产物经过过滤以获得纯柠檬酸三丁酯.
化学反应分析
反应类型
柠檬酸三丁酯主要进行酯化反应。 它也可以参与水解,其中酯键被水分解,恢复为柠檬酸和丁醇 .
常用试剂和条件
酯化: 柠檬酸和正丁醇,以硫酸或对甲苯磺酸为催化剂。
水解: 水和酸性或碱性条件以断裂酯键.
主要产物
酯化: 柠檬酸三丁酯。
水解: 柠檬酸和正丁醇.
相似化合物的比较
类似化合物
乙酰柠檬酸三丁酯: 另一种具有类似特性的增塑剂,但包含一个乙酰基,使其在某些应用中更有效.
柠檬酸三乙酯: 柠檬酸的较轻酯,用于需要更快蒸发的配方.
独特性
柠檬酸三丁酯因其柔韧性、无毒性和环保性之间的平衡而脱颖而出。 它在需要持久增塑效果而又不影响安全性的应用中是首选 .
属性
IUPAC Name |
tributyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-4-7-10-23-15(19)13-18(22,17(21)25-12-9-6-3)14-16(20)24-11-8-5-2/h22H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZVQLOBQUTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051442 | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or light yellow odorless liquid; [Merck Index] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18381 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
77-94-1 | |
| Record name | Tributyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBUTYL CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/827D5B1B6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of tributyl citrate?
A1: Tributyl citrate is a triester of citric acid and n-butanol. Its molecular formula is C18H32O7.
Q2: What is the molecular weight of tributyl citrate?
A2: The molecular weight of tributyl citrate is 360.44 g/mol.
Q3: What are the common methods for synthesizing tributyl citrate?
A3: Tributyl citrate is typically synthesized through the esterification of citric acid with n-butanol. Various catalysts have been explored to enhance the efficiency of this reaction, including:
- Strong Acids: Sulfuric acid [], p-toluene sulfonic acid []
- Solid Superacids: Ce(IV)-SO42-/TiO2 []
- Heteropolyacids: HPW acid [], HPA/TiO2-WO3 []
- Ionic Liquids: Imidazole acid ionic liquids []
- Solid Acid Catalysts: SO42-/Zr-MCM-41 [], M- []
Q4: What are the advantages of using solid acid catalysts for TBC synthesis?
A4: Solid acid catalysts offer several benefits for TBC synthesis, including:
- ** Reusability:** These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [, ].
- Environmental Friendliness: Solid acid catalysts minimize waste generation and reduce the need for environmentally harmful solvents [, ].
Q5: Can you elaborate on the use of ionic liquids as catalysts for TBC synthesis?
A5: Ionic liquids, like imidazole acid ionic liquids, have shown promise as catalysts in TBC synthesis. They offer advantages such as:
- High Catalytic Activity: They possess multiple acidic sites, enabling high activity even at low concentrations [].
- Microwave Compatibility: Ionic liquids are suitable for microwave-assisted synthesis, significantly reducing reaction times [].
Q6: What are the key properties of tributyl citrate as a plasticizer?
A6: Tributyl citrate exhibits several desirable properties as a plasticizer, including:
- Biodegradability: TBC degrades naturally in the environment, making it a more sustainable alternative to persistent plasticizers [].
- Low Toxicity: TBC has demonstrated low toxicity in safety assessments, making it suitable for applications with potential human contact [].
- Compatibility with PVC: TBC effectively plasticizes polyvinyl chloride (PVC), enhancing its flexibility and processability [, , , ].
Q7: How does tributyl citrate compare to other common plasticizers like DOP?
A7: While both TBC and dioctyl phthalate (DOP) are effective plasticizers for PVC, TBC offers advantages in terms of:
- Lower Toxicity: TBC is considered a safer alternative to DOP, particularly for applications involving food contact or children's products [].
- Biodegradability: Unlike DOP, which is persistent in the environment, TBC is biodegradable, reducing its environmental impact [].
Q8: Are there any limitations to using tributyl citrate as a plasticizer?
A8: While TBC offers numerous advantages, it's important to consider its limitations:
- Migration: TBC can migrate from PVC over time, particularly into fatty foods, which could impact the quality of food products and raise safety concerns [].
- Lower Plasticizing Efficiency: TBC may require higher concentrations than DOP to achieve similar levels of plasticization in PVC [, , ].
Q9: What are the primary applications of tributyl citrate?
A9: Tributyl citrate finds applications in various industries, including:
- Plasticizers: TBC is used as a plasticizer in PVC products, particularly those intended for food contact, medical devices, and children's toys [, , , , ].
- Pharmaceuticals: TBC can be incorporated into drug delivery systems to enhance the release of active ingredients from polymer matrices [].
- Biomedical Applications: TBC-plasticized poly(L-lactide) has shown potential in biomedical applications due to its biocompatibility and improved mechanical properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)


![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)



![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
